4'-Chloro-3-phenylpropiophenone

Overview

Description

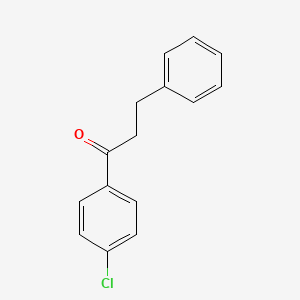

4'-Chloro-3-phenylpropiophenone (CAS 5739-37-7) is a chlorinated aromatic ketone with the molecular formula C₁₅H₁₃ClO and a molecular weight of 244.72 g/mol . It is systematically named 1-(4-chlorophenyl)-3-phenylpropan-1-one, featuring a propiophenone backbone substituted with a chlorine atom at the 4'-position of one phenyl ring and a phenyl group at the 3-position of the ketone chain (Fig. 1). This compound is utilized in pharmaceutical synthesis and specialty chemical production due to its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and acetophenone as starting materials, with aluminum chloride (AlCl3) as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Formation of 4’-Chloro-3-phenylpropionic acid.

Reduction: Formation of 4’-Chloro-3-phenylpropanol.

Substitution: Formation of 4’-Methoxy-3-phenylpropiophenone.

Scientific Research Applications

4’-Chloro-3-phenylpropiophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its chloro group can participate in nucleophilic substitution reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares 4'-Chloro-3-phenylpropiophenone with five structurally related propiophenone derivatives, highlighting substituent effects on molecular weight, lipophilicity, and applications:

Key Observations:

- Functional Group Modifications : The thiomethyl (-SMe) and methoxy (-OCH₃) groups in analogs alter electronic properties and solubility. Methoxy groups improve hydrophilicity, while thiomethyl may affect metabolic pathways .

- Dichloro Derivatives : Additional chlorine atoms (e.g., 2',4'-dichloro) increase electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .

Physicochemical and Reactivity Trends

- Lipophilicity (LogP) : The target compound’s LogP of 4.16 indicates moderate hydrophobicity, suitable for membrane permeability in drug design. Brominated or dichlorinated analogs likely exhibit higher LogP due to added halogen mass .

- Methoxy-substituted analogs may show higher PSA, improving aqueous solubility .

- Synthetic Utility : Chlorine and bromine substituents enable regioselective functionalization (e.g., Suzuki coupling), while methoxy and thiomethyl groups offer sites for further derivatization .

Biological Activity

4'-Chloro-3-phenylpropiophenone, an organic compound with the molecular formula C15H13ClO, is recognized for its diverse biological activities and applications in scientific research. This compound, often appearing as a white to light yellow solid, has garnered attention due to its potential therapeutic properties, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

- Molecular Weight : Approximately 244.721 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents; limited solubility in water

The presence of a chloro substituent on the phenyl ring significantly influences its chemical behavior and biological activity. The chloro group enhances the compound's reactivity, allowing it to participate in various nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for use in antiseptic formulations. The compound's mechanism of action may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms are still under exploration but may involve interaction with specific molecular targets involved in cell proliferation and survival.

Other Biological Activities

In addition to its antimicrobial and anticancer effects, the compound has been explored for:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Analgesic Properties : Investigated for pain relief applications.

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Potential to induce apoptosis in cancer cells. |

| Anti-inflammatory | May modulate inflammatory responses. |

| Analgesic | Investigated for pain relief applications. |

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.

- Nucleophilic Substitution : The chloro group can engage in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

- Cellular Pathway Modulation : It may influence various signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated a significant reduction in bacterial growth when exposed to different concentrations of the compound.

- Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antiseptic agent.

-

Anticancer Research :

- In vitro studies showed that this compound could induce apoptosis in breast cancer cell lines.

- Further research is required to explore its efficacy in vivo and identify specific molecular targets involved in its anticancer activity.

-

Inflammatory Response Modulation :

- Investigations into the compound's anti-inflammatory effects revealed potential interactions with cytokine production pathways, suggesting it may reduce inflammation markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4'-Chloro-3-phenylpropiophenone, and how can reaction yields be improved?

The synthesis of this compound (CAS 5739-39-9) typically involves Friedel-Crafts acylation or cross-coupling reactions. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used to facilitate ketone formation.

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 ratio) can isolate the product with >95% purity.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride relative to the aromatic substrate). Post-reaction quenching with ice-cold water improves crystallization .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and ketone functionality. For example, the carbonyl carbon typically appears at ~200 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Confirm molecular weight (M = 244.72 g/mol) and fragmentation patterns.

- Melting point analysis : Compare observed values (e.g., 66–68°C) with literature data to verify purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential vapor release (predicted vapor pressure: 0.01 mmHg at 25°C).

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different catalytic conditions, and what byproducts are formed?

- Oxidative vs. reductive conditions : Under oxidative environments (e.g., KMnO₄/H₂SO₄), the ketone may convert to a carboxylic acid. In contrast, reductive conditions (NaBH₄ or LiAlH₄) yield secondary alcohols.

- Byproduct identification : Use GC-MS to detect intermediates like chlorinated phenols or dimerization products. For example, trace 4-chlorophenol (detectable via HPLC) may form via deacylation .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations or ChemDraw simulations).

- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference in ¹H NMR.

- Literature benchmarking : Cross-reference with spectral databases (e.g., PubChem) for analogous compounds like 4'-methyl derivatives .

Q. What strategies are recommended for designing kinetic studies on the degradation of this compound in environmental matrices?

- Experimental setup : Simulate aqueous or soil systems spiked with the compound (e.g., 10–100 ppm). Monitor degradation via UV-Vis spectroscopy (λ_max ≈ 270 nm for aromatic systems).

- Advanced analytics : Employ LC-QTOF-MS to identify degradation products, such as chlorinated biphenyls or hydroxylated metabolites.

- Statistical modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying pH and temperature conditions .

Q. Methodological Best Practices

- Data reproducibility : Replicate experiments at least three times and report standard deviations for quantitative measurements (e.g., yields, reaction rates) .

- Contradiction analysis : Use triangulation (e.g., combining HPLC, NMR, and IR) to validate ambiguous results .

- Ethical compliance : Document all safety protocols and disposal methods to adhere to institutional and regulatory guidelines .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNOPFDKLUGQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289525 | |

| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-37-7 | |

| Record name | 5739-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.